2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18011459
InChI: InChI=1S/C20H22ClNO3/c1-13(2)22-19(24)20(3,4)25-17-11-7-15(8-12-17)18(23)14-5-9-16(21)10-6-14/h5-13H,1-4H3,(H,22,24)
SMILES:
Molecular Formula: C20H22ClNO3
Molecular Weight: 359.8 g/mol

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide

CAS No.:

Cat. No.: VC18011459

Molecular Formula: C20H22ClNO3

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide -

Specification

Molecular Formula C20H22ClNO3
Molecular Weight 359.8 g/mol
IUPAC Name 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C20H22ClNO3/c1-13(2)22-19(24)20(3,4)25-17-11-7-15(8-12-17)18(23)14-5-9-16(21)10-6-14/h5-13H,1-4H3,(H,22,24)
Standard InChI Key LPQVWMOVUYUUEE-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Configuration

The systematic IUPAC name, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide, reflects its complex structure . The molecule consists of a central propanoic acid backbone substituted with a phenoxy group bearing a 4-chlorobenzoyl moiety. The amide functionality is linked to an isopropyl group, contributing to its hydrophobic character.

Table 1: Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₂₀H₂₂ClNO₃
Molecular Weight359.85 g/mol
SMILES NotationCC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
CAS Number1316847-19-4

The crystalline structure of related derivatives, such as ethyl fenofibrate, has been resolved via X-ray diffraction, revealing planar aromatic systems and staggered alkyl chains .

Synthesis and Manufacturing

Reaction Pathways

The compound is synthesized through a coupling reaction between fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) and isopropylamine under carbodiimide-mediated conditions . Typical protocols involve:

  • Activation: Fenofibric acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Amidation: The activated intermediate reacts with isopropylamine, yielding the target amide after purification via silica gel chromatography .

Table 2: Synthetic Conditions

ParameterDetailSource
SolventDichloromethane
Coupling AgentEDC, DMAP
Reaction Temperature20–25°C (ambient)
Yield~75% (after purification)

Industrial Applications

As a key intermediate, this compound facilitates the production of febofibrate and its analogs, which are prescribed for hyperlipidemia and dyslipidemia . Its structural flexibility allows derivatization into prodrugs with enhanced bioavailability.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in aqueous media but exhibits high solubility in organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol . Stability data remain limited, though its solid form is reported as a beige powder under ambient conditions .

Table 3: Computed Physicochemical Parameters

PropertyValueSource
LogP (octanol-water)3.91 (predicted)
Water Solubility0.00362 mg/mL (25°C)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (amide C=O) and 1,710 cm⁻¹ (benzoyl C=O) .

  • NMR: Distinct signals for isopropyl (δ 1.2–1.4 ppm) and aromatic protons (δ 7.6–8.0 ppm) .

Pharmacological Relevance

Comparative Efficacy

Fenofibrate analogs derived from this intermediate demonstrate superior HDL modulation compared to statins in preclinical models. For instance, febofibrate increases HDL by 18–22% in murine studies .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is employed for purity assessment . A typical method uses a C18 column and acetonitrile-water (70:30) mobile phase, achieving resolution >1.5 .

PrecautionRecommendationSource
Personal ProtectionGloves, goggles, ventilation
First AidRinse skin/eyes with water
StorageCool, dry environment

Research and Development

Neuro-Oncology Applications

Pyridine variants of benzoyl-phenoxy-acetamide (BPA) synthesized from this intermediate show promising glioblastoma cytotoxicity (IC₅₀ = 0.59–3.24 µM) and blood-brain barrier penetration . One derivative, HR68, achieved tumor tissue concentrations of 3.7 µM in murine models .

Prodrug Design

Choline salts of fenofibric acid, prepared via amine conjugation, enhance aqueous solubility and oral absorption, underscoring the versatility of this intermediate in drug formulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator